molecular formula C8H10BFO2 B8211436 (3-Fluoro-2,5-dimethylphenyl)boronic acid

(3-Fluoro-2,5-dimethylphenyl)boronic acid

Cat. No.: B8211436
M. Wt: 167.98 g/mol
InChI Key: QHZPEGKWLSVNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-2,5-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine and two methyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-2,5-dimethylbromobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2,5-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or substituted alkenes.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The fluorine and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Biaryls: Formed through Suzuki-Miyaura cross-coupling

    Phenols: Formed through oxidation of the boronic acid group

    Substituted Phenyl Derivatives: Formed through substitution reactions

Scientific Research Applications

(3-Fluoro-2,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs for cancer therapy.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-2,5-dimethylphenyl)boronic acid in various applications is primarily based on its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the fluorine and methyl substituents, making it less sterically hindered and more reactive in certain reactions.

    4-Fluorophenylboronic Acid: Contains a fluorine substituent but lacks the methyl groups, affecting its electronic properties and reactivity.

    2,5-Dimethylphenylboronic Acid: Contains two methyl groups but lacks the fluorine substituent, influencing its steric and electronic characteristics.

Uniqueness

(3-Fluoro-2,5-dimethylphenyl)boronic acid is unique due to the combined presence of fluorine and methyl groups on the phenyl ring. This combination imparts distinct steric and electronic properties, making it particularly useful in specific synthetic applications where these attributes are advantageous. The fluorine atom can enhance the stability and reactivity of the compound, while the methyl groups provide steric hindrance that can influence reaction selectivity.

Properties

IUPAC Name

(3-fluoro-2,5-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZPEGKWLSVNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.